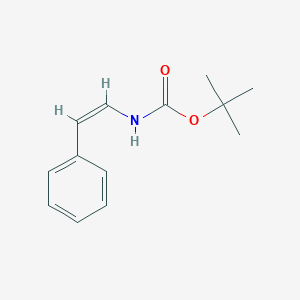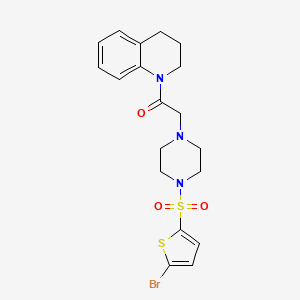
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is a complex organic compound that features a combination of several functional groups, including a bromothiophene, sulfonyl, piperazine, and dihydroquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the bromination of thiophene to obtain 5-bromothiophene, followed by sulfonylation to introduce the sulfonyl group. Piperazine is then reacted with the sulfonylated bromothiophene to form the piperazine derivative. The final step involves the coupling of this intermediate with a dihydroquinoline derivative under specific reaction conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonyl piperazine derivatives, bromothiophene derivatives, and dihydroquinoline derivatives. Examples include:
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C19H22BrN3O3S2 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
2-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C19H22BrN3O3S2/c20-17-7-8-19(27-17)28(25,26)22-12-10-21(11-13-22)14-18(24)23-9-3-5-15-4-1-2-6-16(15)23/h1-2,4,6-8H,3,5,9-14H2 |
InChIキー |
OBKOQEZJWXULNT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
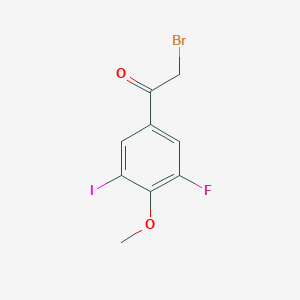


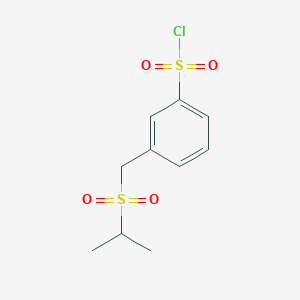
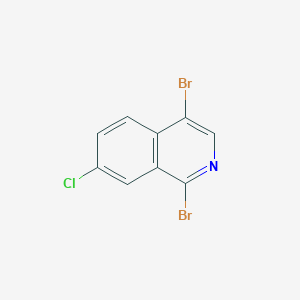
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
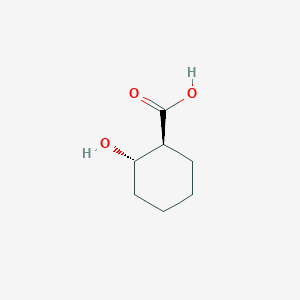
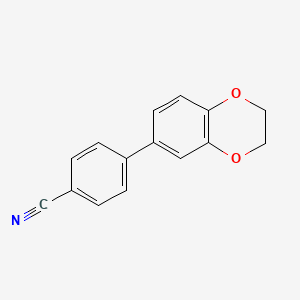

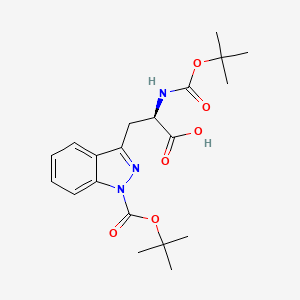
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
